Dansyl-DL-norvaline piperidinium
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Overview
Description
Dansyl-DL-norvaline piperidinium is a chemical compound with the molecular formula C22H33N3O4S. It is a derivative of norvaline, an amino acid, and is often used in biochemical research. The compound is characterized by the presence of a dansyl group, which is a fluorescent moiety, making it useful in various analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-DL-norvaline piperidinium typically involves the reaction of dansyl chloride with DL-norvaline in the presence of a base, followed by the addition of piperidine. The reaction conditions often include:
Solvent: Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
Base: Triethylamine or sodium hydroxide
Temperature: Room temperature to 50°C
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with temperature control and stirring mechanisms
Purification: Using column chromatography or recrystallization
Quality Control: Ensuring the purity and consistency of the product through analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS)
Chemical Reactions Analysis
Types of Reactions
Dansyl-DL-norvaline piperidinium undergoes various chemical reactions, including:
Oxidation: The dansyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The dansyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Oxidized dansyl derivatives
Reduction: Reduced dansyl derivatives
Substitution: Substituted dansyl derivatives with various functional groups
Scientific Research Applications
Dansyl-DL-norvaline piperidinium has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry for the detection and quantification of amino acids and peptides.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Utilized in the development of diagnostic assays and imaging techniques.
Industry: Applied in the quality control of pharmaceuticals and the monitoring of biochemical processes.
Mechanism of Action
The mechanism of action of Dansyl-DL-norvaline piperidinium involves its interaction with specific molecular targets, primarily through the dansyl group. The fluorescent properties of the dansyl group allow it to bind to proteins and other biomolecules, enabling the visualization and quantification of these interactions. The compound can also act as a competitive inhibitor in enzymatic reactions, affecting the activity of target enzymes.
Comparison with Similar Compounds
Similar Compounds
- Dansyl-DL-norleucine piperidinium
- Dansyl-L-glutamine piperidinium
- Dansyl-L-citrulline piperidinium
Uniqueness
Dansyl-DL-norvaline piperidinium is unique due to its specific structure, which combines the properties of norvaline and the dansyl group. This combination allows for enhanced fluorescent properties and specific interactions with biomolecules, making it particularly useful in analytical and biochemical applications.
Biological Activity
Dansyl-DL-norvaline piperidinium is a synthetic compound derived from DL-norvaline, an amino acid, and dansyl chloride, which is known for its fluorescent properties. This compound has garnered attention in biochemical research due to its unique properties and potential applications in various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C22H33N3O4S
- Molecular Weight : 435.58 g/mol
- CAS Number : 84255-34-5
- LogP : 3.7
These properties suggest that this compound is relatively lipophilic, which may influence its interaction with biological membranes and proteins.
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Inhibition of Arginase Activity :
Dansyl-DL-norvaline has been shown to inhibit arginase, an enzyme that converts arginine into urea and ornithine. This inhibition can lead to increased levels of arginine, which is a precursor for nitric oxide (NO) synthesis. Elevated NO levels are associated with various physiological processes, including vasodilation and neurotransmission . -
Fluorescence Properties :
The dansyl group confers fluorescent properties to the compound, making it useful for labeling and tracking proteins in various biological assays. This characteristic allows researchers to visualize cellular processes in real-time using fluorescence microscopy . -
Cellular Uptake :
Studies indicate that the piperidinium moiety enhances the cellular uptake of the compound due to its positive charge at physiological pH, facilitating transport across cell membranes .
1. Cell Culture Studies
This compound has been utilized in cell culture studies to investigate metabolic pathways involving arginine and its derivatives. Its ability to modulate arginase activity makes it a valuable tool for studying conditions such as cancer and cardiovascular diseases where arginine metabolism is disrupted.
2. Protein Labeling
The fluorescent nature of the dansyl group allows for effective labeling of proteins in biochemical assays. This application is particularly useful in studying protein interactions and dynamics within living cells.
3. Research on Nitric Oxide Production
By inhibiting arginase, this compound can enhance nitric oxide production, making it a potential candidate for research into treatments for conditions characterized by impaired NO signaling, such as hypertension and erectile dysfunction.
Case Study 1: Arginase Inhibition in Cancer Research
A study published in Cancer Research demonstrated that inhibiting arginase with compounds like this compound could enhance the efficacy of certain chemotherapeutic agents by increasing arginine availability for NO production, thereby improving tumor oxygenation and response to treatment .
Case Study 2: Neuroprotection via Nitric Oxide Modulation
Research has indicated that compounds that increase NO levels can provide neuroprotective effects in models of neurodegenerative diseases. This compound's role in enhancing NO production has been explored as a therapeutic strategy in conditions such as Alzheimer's disease .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid;piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S.C5H11N/c1-4-7-14(17(20)21)18-24(22,23)16-11-6-8-12-13(16)9-5-10-15(12)19(2)3;1-2-4-6-5-3-1/h5-6,8-11,14,18H,4,7H2,1-3H3,(H,20,21);6H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWNTZPEFCLIRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102783-76-6 |
Source
|
Record name | Norvaline, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, compd. with piperidine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102783-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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